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Compound of Interest

Compound Name: 3-Amino-2-phenylpyridine

Cat. No.: B110993

For Immediate Release

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) spectroscopic data for 3-amino-2-phenylpyridine (also known as 2-phenylpyridin-3-
amine). This document is intended for researchers, scientists, and professionals in the fields of
medicinal chemistry, drug development, and materials science who require detailed structural
information on this compound. The guide presents predicted *H and 3C NMR data, detailed
experimental protocols for data acquisition, and visualizations to aid in the understanding of the
molecular structure and its spectroscopic characteristics.

Predicted *H NMR Data

The 'H NMR spectrum of 3-amino-2-phenylpyridine is predicted to exhibit distinct signals
corresponding to the protons of the pyridine and phenyl rings, as well as the amine group. The
chemical shifts are influenced by the electronic effects of the amino group and the aromatic

systems.

Table 1: Predicted *H NMR Data for 3-Amino-2-phenylpyridine
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Chemical Shift (5,
ppm)

Multiplicity

Assignment

Notes

~8.10

dd

H-6 (Pyridine)

Expected to be a
doublet of doublets
due to coupling with
H-4 and H-5.

~7.50-7.30

Phenyl-H

A complex multiplet
corresponding to the
five protons of the

phenyl ring.

~7.20

dd

H-4 (Pyridine)

A doublet of doublets
arising from coupling
with H-5 and H-6.

~7.10

dd

H-5 (Pyridine)

A doublet of doublets
from coupling to H-4
and H-6.

~4.00

brs

-NH:2

A broad singlet;
chemical shift can be
concentration-
dependent and may

exchange with D20.

Disclaimer: The data presented in this table is predicted based on the analysis of structurally

similar compounds and has not been experimentally verified.

Predicted *C NMR Data

The 13C NMR spectrum provides insight into the carbon framework of the molecule. The

predicted chemical shifts for 3-amino-2-phenylpyridine are detailed below.

Table 2: Predicted 13C NMR Data for 3-Amino-2-phenylpyridine
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Chemical Shift (6, ppm) Assignment Notes
o Carbon bearing the phenyl
~155.0 C-2 (Pyridine)
group.
~145.0 C-6 (Pyridine)
Quaternary carbon of the
~140.0 C-1' (Phenyl) phenyl ring attached to the
pyridine.
o Carbon attached to the amino
~138.0 C-3 (Pyridine)
group.
Signals for the ortho, meta,
~129.0 - 128.0 Phenyl CHs and para carbons of the phenyl
ring.
~123.0 C-5 (Pyridine)
~120.0 C-4 (Pyridine)

Disclaimer: The data presented in this table is predicted based on the analysis of structurally
similar compounds and has not been experimentally verified.

Experimental Protocols

The following are detailed methodologies for acquiring high-quality *H and 3C NMR spectra of
3-amino-2-phenylpyridine.

Sample Preparation

 Dissolution: Accurately weigh approximately 5-10 mg of 3-amino-2-phenylpyridine and
dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs, or dimethyl
sulfoxide-de, DMSO-de).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).
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« Filtration (Optional): If the solution contains suspended particles, filter it through a small plug
of glass wool directly into a clean, dry 5 mm NMR tube.

» Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Spectrometer Setup and Data Acquisition

The spectra should be recorded on a spectrometer with a proton frequency of 400 MHz or
higher to ensure adequate signal dispersion.

H NMR Spectroscopy:
e Pulse Sequence: A standard single-pulse experiment.

e Acquisition Parameters:

[e]

Spectral Width: ~16 ppm

[e]

Number of Scans: 16-64 (depending on sample concentration)

o

Relaxation Delay: 1-2 seconds

[¢]

Acquisition Time: ~3-4 seconds

e Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase
and baseline correction.

13C NMR Spectroscopy:
» Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

¢ Acquisition Parameters:

[¢]

Spectral Width: ~200 ppm

Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.

[¢]

[e]

Relaxation Delay: 2 seconds
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e Processing: Process the FID with a Fourier transform, followed by phase and baseline
correction. An exponential line broadening of 1-2 Hz may be applied.

Visualization
Molecular Structure and Atom Numbering

The following diagram illustrates the chemical structure of 3-amino-2-phenylpyridine with a
numbering scheme used for NMR peak assignment.

Structure of 3-Amino-2-phenylpyridine

NMR Experimental Workflow

The logical flow for conducting NMR analysis is depicted in the diagram below.
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NMR Experimental Workflow

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b110993?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Amino-2-phenylpyridine: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b110993#1h-nmr-and-13c-nmr-data-for-3-amino-2-
phenylpyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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